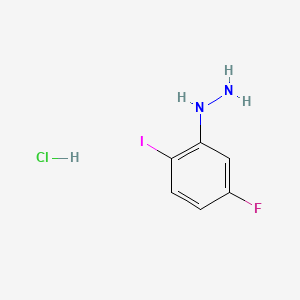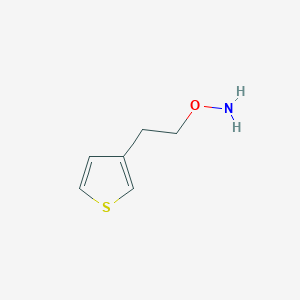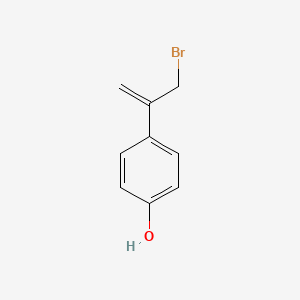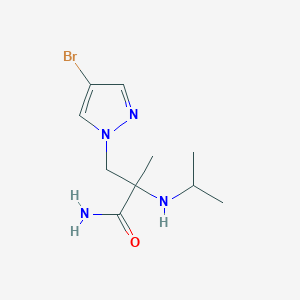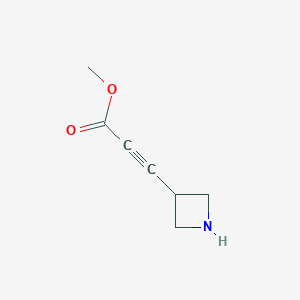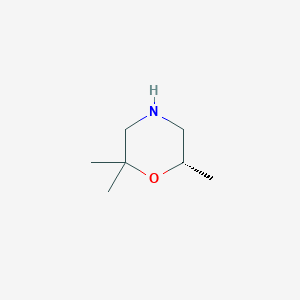
(S)-2,2,6-Trimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-2,2,6-trimethylmorpholine: is a chiral morpholine derivative characterized by the presence of three methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2,2,6-trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of (6S)-2,2,6-trimethylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (6S)-2,2,6-trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield demethylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of (6S)-2,2,6-trimethylmorpholine.
Reduction: Demethylated morpholine derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
Chemistry: (6S)-2,2,6-trimethylmorpholine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, (6S)-2,2,6-trimethylmorpholine can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals with specific biological activities. Its derivatives may exhibit pharmacological properties that can be explored for therapeutic purposes.
Industry: In the industrial sector, (6S)-2,2,6-trimethylmorpholine can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6S)-2,2,6-trimethylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
2,2,6-trimethylmorpholine: Lacks the chiral center present in (6S)-2,2,6-trimethylmorpholine.
2,6-dimethylmorpholine: Contains fewer methyl groups, resulting in different chemical properties.
N-methylmorpholine: Has a single methyl group attached to the nitrogen atom.
Uniqueness: (6S)-2,2,6-trimethylmorpholine is unique due to its chiral nature and the presence of three methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and the development of chiral drugs.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(6S)-2,2,6-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
OQUWOWHKASMPNF-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CNCC(O1)(C)C |
Canonical SMILES |
CC1CNCC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


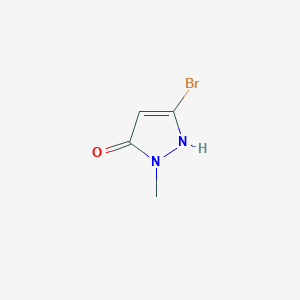

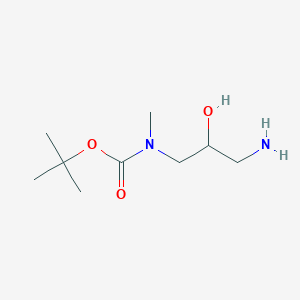
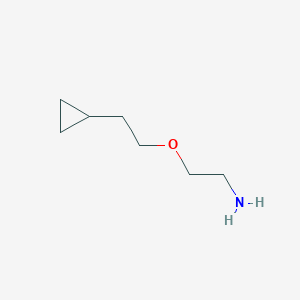
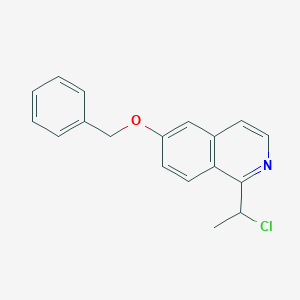
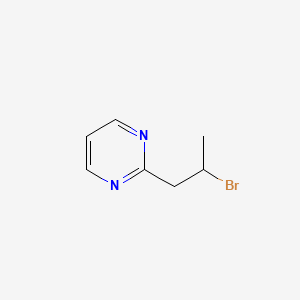
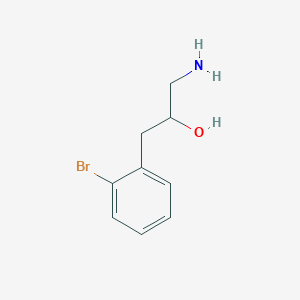
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
